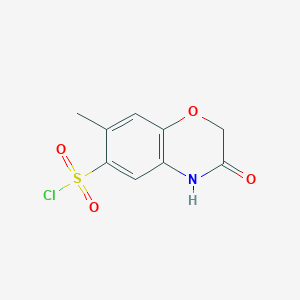

7-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

7-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl chloride is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is commonly referred to as MBOCA, and it is widely used in the synthesis of various polymers, resins, and other materials. In

Mechanism of Action

The mechanism of action of MBOCA is not fully understood, but it is believed to involve the formation of reactive intermediates that can react with various functional groups in polymers and other materials. These reactive intermediates can form covalent bonds with the functional groups, resulting in the cross-linking of the polymer chains and the formation of a three-dimensional network. This cross-linking process enhances the mechanical properties of the polymer, making it more durable and resistant to wear and tear.

Biochemical and Physiological Effects

MBOCA has been shown to have toxic effects on living organisms, including humans. Exposure to MBOCA can cause skin irritation, respiratory problems, and other health issues. However, the exact mechanism of toxicity is not fully understood, and further research is needed to fully elucidate the biochemical and physiological effects of MBOCA.

Advantages and Limitations for Lab Experiments

One of the main advantages of using MBOCA in lab experiments is its high purity and consistent quality. This makes it ideal for use in the synthesis of polymers and other materials, where the purity of the starting materials is crucial for the final product's properties. However, MBOCA is also highly toxic and requires careful handling and disposal to avoid environmental contamination and health risks.

Future Directions

There are many potential future directions for research on MBOCA. One area of interest is the development of safer and more environmentally friendly alternatives to MBOCA for use in the synthesis of polymers and other materials. Another area of interest is the exploration of MBOCA's potential applications in other fields, such as biomedicine and electronics. Finally, further research is needed to fully elucidate the mechanism of action and toxicity of MBOCA, which could lead to the development of safer and more effective industrial processes.

Synthesis Methods

The synthesis of MBOCA involves the reaction of 2,4-toluene diisocyanate with 2-mercaptobenzoxazole in the presence of a catalyst. This reaction results in the formation of MBOCA, which is a white crystalline solid with a melting point of 105-107°C. The yield of this reaction is typically high, and the purity of the product can be easily controlled through various purification techniques.

Scientific Research Applications

MBOCA has been extensively studied in scientific research due to its potential applications in various fields. One of the most significant applications of MBOCA is in the synthesis of polyurethane elastomers, which are widely used in the automotive, aerospace, and construction industries. MBOCA is also used in the production of epoxy resins, which are commonly used in the manufacture of adhesives, coatings, and composites.

properties

IUPAC Name |

7-methyl-3-oxo-4H-1,4-benzoxazine-6-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO4S/c1-5-2-7-6(11-9(12)4-15-7)3-8(5)16(10,13)14/h2-3H,4H2,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYHQQBUPFYZCTB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1S(=O)(=O)Cl)NC(=O)CO2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((2-((4-(Ethoxycarbonyl)benzyl)amino)-2-oxoethyl)thio)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2807516.png)

![1-(4-[(2-Methylpiperidin-1-yl)carbonyl]phenyl)methanamine](/img/structure/B2807520.png)

![4-Tert-butyl-6-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidine](/img/structure/B2807521.png)

![{2-[(2-Methoxyethyl)amino]pteridin-4-yl}(4-methoxyphenyl)amine](/img/structure/B2807525.png)

![N-[(4-Morpholin-4-ylthian-4-yl)methyl]methanesulfonamide](/img/structure/B2807528.png)

![5-(4-Fluorophenyl)-8-[(3-methoxyphenyl)methyl]-12,14-dioxa-3,4,8-triazatetracyclo[7.7.0.0^{2,6}.0^{11,15}]hexadeca-1(16),2,4,6,9,11(15)-hexaene](/img/structure/B2807532.png)

![(2-{[4-(Pentanoylamino)benzoyl]amino}-1,3-thiazol-4-yl)acetic acid](/img/structure/B2807534.png)

![2-[(4-Hydroxy-5-methoxy-2-pyrimidinyl)sulfanyl]acetic acid](/img/structure/B2807537.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-5-methylthiophene-2-sulfonamide](/img/structure/B2807539.png)